molecular formula C8H6BFO3 B151820 (5-Fluorobenzofuran-2-yl)boronic acid CAS No. 473416-33-0

(5-Fluorobenzofuran-2-yl)boronic acid

Cat. No.: B151820
CAS No.: 473416-33-0
M. Wt: 179.94 g/mol
InChI Key: YGLIPSIVUHENTJ-UHFFFAOYSA-N
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Description

(5-Fluorobenzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a fluorine atom is substituted at the 5-position and a boronic acid group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzofuran-2-yl)boronic acid typically involves the borylation of 5-fluorobenzofuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow setups and metal-free photoinduced borylation methods have been developed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (5-Fluorobenzofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (5-Fluorobenzofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. Subsequent reductive elimination releases the coupled product and regenerates the active palladium species .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Thienylboronic acid

Comparison: (5-Fluorobenzofuran-2-yl)boronic acid is unique due to its benzofuran core, which imparts distinct electronic properties compared to simpler arylboronic acids. This uniqueness enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry .

Properties

IUPAC Name

(5-fluoro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLIPSIVUHENTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere, to a solution of 2.0 g of 5-fluorobenzofuran in 150 ml tetrahydrofuran was added 18.5 ml of a 1.59 M solution of n-butyllithium in n-hexane at −78° C., and the mixture was stirred at the same temperature for 10 minutes and at 0° C. for further 10 minutes. At −78° C., 3.7 ml of triethoxyborane was added, and the mixture was stirred for 2 hours while elevating to 0° C. 30 ml of 1 N hydrochloric acid was added, stirred at room temperature for 1 hour, and then the mixture was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:3 to 1:1), to give 525 mg of the title compound as colorless crystals.
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Synthesis routes and methods II

Procedure details

To a solution of 5-fluorobenzofuran (10 g, 73.53 mmol) in dry tetrahydrofuran (250 mL) were added tetramethylethylenediamine (10.2 g, 87.93 mmol). The solution was kept below −60° C. under nitrogen, while BuLi (93.75 mmol, 2.5M solution in hexane) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (41.4 g, 220.21 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-fluorobenzofuran-2-ylboronic acid (3.5 g, 26%) which was used for the next step without further purification.
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10 g
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10.2 g
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250 mL
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93.75 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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